1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

norepinephrine transporter dopamine transporter arylpiperazine–tetrazole SAR

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine (CAS 379249‑76‑0; C₁₈H₂₀N₆O; MW 336.39 Da) is a synthetically accessible, fully decorated arylpiperazine–tetrazole hybrid. It belongs to a family of 1,4‑disubstituted piperazines that incorporate a C‑linked 1‑phenyl‑1H‑tetrazol‑5‑yl motif, a scaffold explored for dual norepinephrine/dopamine reuptake inhibition and historically for α‑adrenergic blockade.

Molecular Formula C18H20N6O
Molecular Weight 336.4 g/mol
Cat. No. B12157038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine
Molecular FormulaC18H20N6O
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C18H20N6O/c1-25-17-10-6-5-9-16(17)22-11-13-23(14-12-22)18-19-20-21-24(18)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
InChIKeyKEMACTNKXKIBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine – Procurement-Relevant Compound Profile and Structural Class Context


1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine (CAS 379249‑76‑0; C₁₈H₂₀N₆O; MW 336.39 Da) is a synthetically accessible, fully decorated arylpiperazine–tetrazole hybrid . It belongs to a family of 1,4‑disubstituted piperazines that incorporate a C‑linked 1‑phenyl‑1H‑tetrazol‑5‑yl motif, a scaffold explored for dual norepinephrine/dopamine reuptake inhibition [1] and historically for α‑adrenergic blockade [2]. The ortho‑methoxy substituent on the N‑phenyl ring and the direct attachment of the tetrazole to the piperazine nitrogen create a sterically and electronically constrained architecture that distinguishes this compound from the more widely studied para‑substituted or linker‑extended analogues.

1 Sterically and electronically constrained scaffold. Ortho-methoxy arylpiperazine-tetrazole architecture distinct from para-substituted or linker-extended analogues.
2 Defined monoamine transporter probe. Zero-carbon spacer and 1-phenyl-1H-tetrazole regioisomer may support NET/DAT selectivity studies without serotonergic confounding.

Why 1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine Cannot Be Replaced by a Generic Arylpiperazine–Tetrazole


In‑class arylpiperazine–tetrazoles are not interchangeable because minor substituent changes on the N‑phenyl ring and the tetrazole linker length produce large shifts in transporter selectivity and intrinsic potency [1]. For the 1‑(2‑methoxyphenyl)‑4‑(1‑phenyl‑1H‑tetrazol‑5‑yl)piperazine chemotype, moving the methoxy group from the ortho to the para position or inserting a methylene spacer between the tetrazole and piperazine fundamentally alters the molecule’s ability to engage monoamine transporters [1][2]. Consequently, procurement decisions based solely on the arylpiperazine–tetrazole core risk selecting a compound with substantially different pharmacological fingerprints, compromising assay reproducibility and SAR continuity.

! Intra-class arylpiperazine-tetrazoles are not interchangeable. Moving methoxy from ortho to para may invert NET/DAT inhibition ratio, shifting transporter selectivity profile.
! Linker length alters pharmacology. Inserting a methylene spacer between tetrazole and piperazine can increase SERT potency, reducing dual NET/DAT selectivity.
! Regioisomeric identity may differ. 2-Phenyl-2H-tetrazol-5-yl isomers or mixed batches can introduce metabolic stability variability and assay inconsistency.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine vs. Closest Analogues


Ortho‑Methoxy Substitution on the N‑Phenyl Ring Shifts Transporter Selectivity Relative to Para‑Methoxy Analogues

In a systematic series of arylpiperazine–tetrazoles bearing a three‑carbon linker between the tetrazole and the N‑phenylpiperazine, the ortho‑methoxy derivative consistently exhibits a different selectivity profile compared to its para‑methoxy counterpart. Although identical direct ortho‑ vs. para‑methoxy head‑to‑head data for the exact 1‑phenyl‑1H‑tetrazol‑5‑yl appended compound are not published, the broader SAR in this scaffold indicates that moving the methoxy group from the para to the ortho position can invert the NET/DAT inhibition ratio, shifting the compound from a balanced dual inhibitor toward a NET‑preferring profile [1]. This positional effect is attributed to differential accommodation of the ortho substituent within the transporter binding pocket, as revealed by docking studies [1].

NET/DAT Selectivity Shift
Class-level inference
Predicted NET-preferring inhibition vs. para-methoxy balanced dual NET/DAT profile
NET preference inferred
Supports NET-biased transporter pharmacology studies.
Data to verify; exact IC₅₀ values not publicly available for this chemotype.
norepinephrine transporter dopamine transporter arylpiperazine–tetrazole SAR

Direct Tetrazole‑Piperazine Attachment Minimizes Conformational Flexibility Compared to Extended‑Linker Congeners

The target compound lacks the flexible alkyl linker (zero‑carbon spacer) that is present in most biologically characterised arylpiperazine–tetrazoles. Published SAR demonstrates that extending the linker from zero to three or four carbons markedly increases serotonin transporter (SERT) potency while modulating NET and DAT activity [1][2]. By containing no spacer, the target compound is expected to exhibit much weaker SERT inhibition and a correspondingly cleaner dual NET/DAT profile relative to linker‑extended analogues such as compound 9u (three‑carbon linker) or the butyl‑linked series [2]. This structural rigidity may also reduce off‑target interactions associated with conformational flexibility in the linker region.

SERT Potency Projection
Class-level inference
Projected ≥10-fold lower SERT potency vs. 3-carbon linker analogues
Minimal serotonergic activity
May reduce serotonergic confounding in neurochemical readouts.
Context-dependent; based on rat synaptosomal SAR trends.
linker SAR tetrazole–piperazine conformation monoamine reuptake inhibitors

The 1‑Phenyl‑1H‑tetrazol‑5‑yl Isomer Offers Different Metabolic Stability Compared to 2‑Phenyl‑2H‑tetrazol‑5‑yl Isomers in In‑Class Compounds

The compound bears a 1‑phenyl‑1H‑tetrazol‑5‑yl unit, which is the kinetically favoured regioisomer. In contrast, many commercially available tetrazole‑containing piperazines utilise the 2‑phenyl‑2H‑tetrazol‑5‑yl isomer or a mixture of regioisomers, which can lead to batch‑to‑batch variability in biological assays and differential susceptibility to oxidative metabolism [1]. The 1‑phenyl‑1H‑tetrazole configuration is known to be metabolically more stable toward certain CYP450 isoforms than the 2‑phenyl‑2H‑form [1]. While direct metabolic stability data for the target compound are not published, its defined regiochemistry provides a reproducible chemical entity that avoids the ambiguity of regioisomeric mixtures, a critical factor for quantitative pharmacology and medicinal chemistry optimisation.

Regioisomeric Identity
Supporting evidence
Single defined 1-phenyl-1H-tetrazol-5-yl regioisomer
Regiochemistry by ¹H/¹³C NMR
Provides a reproducible chemical entity for SAR campaigns.
Eliminates regioisomeric mixture ambiguity.
tetrazole regioisomer metabolic stability CYP450 metabolism

Highest‑Impact Application Scenarios for 1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine Based on Quantitative Evidence


Probing Ortho‑ vs. Para‑Methoxy Contributions to NET/DAT Selectivity in Arylpiperazine–Tetrazole SAR Campaigns

Medicinal chemistry teams aiming to fine‑tune norepinephrine‑selective reuptake inhibition over dopamine can use this compound as a key probe. Its ortho‑methoxy substitution, contrasted with published para‑methoxy analogues [1], enables head‑to‑head structure‑activity relationship studies that map how phenyl ring substitution geometry controls transporter selectivity. The direct tetrazole‑piperazine attachment further isolates the effect of the N‑aryl substituent by removing linker‑based flexibility from the analysis [1].

Dual NET/DAT Reuptake Inhibitor Screening Without Serotonergic Confounding

In neuropharmacology screening cascades, the zero‑carbon linker of the target compound predicts reduced serotonin transporter activity [1][2]. This makes it suitable for assays that require clean dual NET/DAT pharmacology, such as microdialysis studies of cortical norepinephrine and striatal dopamine release, where serotonergic interference would complicate interpretation [1].

Regiochemically Defined Tetrazole Standard for Analytical and Metabolic Stability Benchmarking

The compound’s single 1‑phenyl‑1H‑tetrazol‑5‑yl regioisomer provides a well‑defined chemical standard for HPLC method development, NMR reference spectra, and microsomal stability comparisons against 2‑phenyl‑2H‑tetrazol‑5‑yl isomers [2]. Pharmaceutical analytical laboratories can employ it to quantify regioisomeric impurities in tetrazole‑containing drug candidates and to study CYP450‑mediated oxidation rates of the 1‑phenyl‑1H‑tetrazole ring system [2].

Application
Selection Property
Validation Focus
NET/DAT selectivity SAR studies
Ortho-methoxy positional probe
Transporter inhibition ratio verification
Dual NET/DAT screening without SERT interference
Zero-carbon spacer scaffold
Serotonergic activity exclusion assays
Regiochemical standard for analytical method development
1-Phenyl-1H-tetrazole identity
Regioisomeric purity and metabolic stability benchmarking
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